angiotensin II, Sar(1)-Me-Tyr(4)-
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Overview
Description
Angiotensin II, Sar(1)-Me-Tyr(4)- is a synthetic peptide analog of angiotensin II, a key hormone in the renin-angiotensin system. This compound is designed to mimic the biological activity of angiotensin II while incorporating modifications that enhance its stability and specificity. Angiotensin II plays a crucial role in regulating blood pressure, fluid balance, and vascular tone by binding to specific receptors in the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of angiotensin II, Sar(1)-Me-Tyr(4)- involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The specific modifications, such as the incorporation of sarcosine (Sar) at position 1 and methylated tyrosine (Me-Tyr) at position 4, are introduced during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of angiotensin II, Sar(1)-Me-Tyr(4)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Angiotensin II, Sar(1)-Me-Tyr(4)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized groups within the peptide.
Substitution: Specific amino acids within the peptide can be substituted with other residues to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Amino acid derivatives and coupling reagents are used during the synthesis to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides.
Scientific Research Applications
Angiotensin II, Sar(1)-Me-Tyr(4)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Employed in research on the renin-angiotensin system, cardiovascular physiology, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays, drug screening, and as a reference standard in quality control.
Mechanism of Action
Angiotensin II, Sar(1)-Me-Tyr(4)- exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. These events lead to vasoconstriction, increased blood pressure, and other physiological responses. The modifications in Sar(1)-Me-Tyr(4)- enhance its stability and receptor specificity, making it a valuable tool for studying angiotensin II signaling.
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural hormone that regulates blood pressure and fluid balance.
Angiotensin I: The precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness
Angiotensin II, Sar(1)-Me-Tyr(4)- is unique due to its specific modifications, which enhance its stability and receptor specificity. These modifications make it a valuable tool for research and potential therapeutic applications, offering advantages over natural angiotensin II in terms of stability and selectivity.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAVNPIJIPGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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